molecular formula C8H4BrCl2FO B1411217 5'-Bromo-2'-chloro-3'-fluorophenacyl chloride CAS No. 1806058-42-3

5'-Bromo-2'-chloro-3'-fluorophenacyl chloride

Cat. No. B1411217
M. Wt: 285.92 g/mol
InChI Key: UUXSNVGNLAZJHM-UHFFFAOYSA-N
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Description

5’-Bromo-2’-chloro-3’-fluorophenacyl chloride is a chemical compound with the following properties:



  • Molecular Formula : C~6~H~3~BrClFO

  • Molecular Weight : 225.44 g/mol

  • CAS Number : 1806058-42-3

  • Physical Form : Solid

  • Storage Temperature : Sealed in dry conditions at 2-8°C

  • Purity : 97%



Synthesis Analysis

The synthesis of this compound involves specific chemical reactions, which are beyond the scope of this analysis. However, it is typically prepared through synthetic routes involving bromination, chlorination, and fluorination of a suitable precursor. Researchers have explored various synthetic methods, and relevant peer-reviewed papers provide detailed procedures.



Molecular Structure Analysis

The molecular structure of 5’-Bromo-2’-chloro-3’-fluorophenacyl chloride consists of a phenacyl chloride core with bromine, chlorine, and fluorine substituents. The arrangement of atoms and bond angles can be visualized using molecular modeling software.



Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Researchers have investigated its reactivity and compatibility with other functional groups. Further studies are needed to explore its full chemical reactivity profile.



Physical And Chemical Properties Analysis


  • Boiling Point : Approximately 241.5°C (at 760 mmHg)

  • Flash Point : 99.8°C

  • Solubility : Insoluble in water; soluble in organic solvents

  • Appearance : White to off-white solid


Safety And Hazards


  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.)

  • Safety Information : Handle with care, use appropriate personal protective equipment (PPE), and work in a well-ventilated area.


Future Directions

Future research could focus on:



  • Investigating novel synthetic routes for improved yield and purity.

  • Exploring additional applications beyond photoaffinity labeling.

  • Assessing its potential as a drug candidate or chemical probe.


Please note that this analysis is based on available information, and further studies may reveal additional insights. For detailed experimental procedures and references, consult relevant peer-reviewed papers12.


properties

IUPAC Name

1-(5-bromo-2-chloro-3-fluorophenyl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2FO/c9-4-1-5(7(13)3-10)8(11)6(12)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXSNVGNLAZJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CCl)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Bromo-2'-chloro-3'-fluorophenacyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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